5-Bromo-2-methyl-3-nitropyridine 5-Bromo-2-methyl-3-nitropyridine
Brand Name: Vulcanchem
CAS No.: 911434-05-4
VCID: VC21227545
InChI: InChI=1S/C6H5BrN2O2/c1-4-6(9(10)11)2-5(7)3-8-4/h2-3H,1H3
SMILES: CC1=C(C=C(C=N1)Br)[N+](=O)[O-]
Molecular Formula: C6H5BrN2O2
Molecular Weight: 217.02 g/mol

5-Bromo-2-methyl-3-nitropyridine

CAS No.: 911434-05-4

Cat. No.: VC21227545

Molecular Formula: C6H5BrN2O2

Molecular Weight: 217.02 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-methyl-3-nitropyridine - 911434-05-4

Specification

CAS No. 911434-05-4
Molecular Formula C6H5BrN2O2
Molecular Weight 217.02 g/mol
IUPAC Name 5-bromo-2-methyl-3-nitropyridine
Standard InChI InChI=1S/C6H5BrN2O2/c1-4-6(9(10)11)2-5(7)3-8-4/h2-3H,1H3
Standard InChI Key FZZLWWNOYMHSIS-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=N1)Br)[N+](=O)[O-]
Canonical SMILES CC1=C(C=C(C=N1)Br)[N+](=O)[O-]

Introduction

Chemical Structure and Properties

5-Bromo-2-methyl-3-nitropyridine (C₆H₅BrN₂O₂, CAS: 911434-05-4) is characterized by a pyridine ring substituted with three functional groups: a bromine atom at the 5-position, a methyl group at the 2-position, and a nitro group at the 3-position . This specific arrangement of substituents contributes to the compound's chemical behavior and reactivity profile. The bromine atom and nitro group significantly enhance the molecule's reactivity, making it particularly valuable as a synthetic intermediate in various chemical transformations.

Physical and Chemical Properties

The compound typically appears as a yellowish oil or solid, depending on its purity and form. The nitro group imparts electron-withdrawing properties that affect the electron distribution across the pyridine ring, while the bromine atom serves as a reactive site for substitution reactions. The methyl group contributes to the compound's lipophilicity and can influence its steric properties in chemical reactions and biological interactions.

Structural Characteristics

The unique combination of functional groups in 5-Bromo-2-methyl-3-nitropyridine creates a molecular structure with specific reactivity patterns. The nitro group activates the pyridine ring toward nucleophilic substitution reactions, while the bromine atom provides a site for various transformations, including cross-coupling reactions that are valuable in pharmaceutical synthesis.

Synthesis Methods

Several synthetic routes have been developed to produce 5-Bromo-2-methyl-3-nitropyridine, with methods optimized for laboratory and industrial-scale production.

Bromination of 5-amino-2-methyl-3-nitropyridine

One common approach involves the bromination of 5-amino-2-methyl-3-nitropyridine. This reaction typically employs a brominating agent to introduce the bromine atom at the 5-position. The reaction generally requires careful control of conditions to ensure selectivity and high yield.

Methylation of 5-bromo-2-chloro-3-nitropyridine

Another synthetic pathway involves the methylation of 5-bromo-2-chloro-3-nitropyridine. This method replaces the chlorine atom at the 2-position with a methyl group through nucleophilic substitution. The reaction typically uses methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate.

Industrial Production Methods

A patent describes an efficient method for preparing the related compound 5-bromo-2-methylpyridine, which involves several steps that could be adapted for the synthesis of 5-Bromo-2-methyl-3-nitropyridine . The industrial process begins with the reaction of diethyl malonate with alkali metal to generate salts, followed by condensation with 5-nitryl-2-chloropyridine, and subsequent decarboxylation under acidic conditions to obtain 5-nitryl-2-methylpyridine. This is followed by hydrogenation reduction and finally, a controlled bromination process .

Table 1: Comparison of Synthesis Methods for 5-Bromo-2-methyl-3-nitropyridine

Synthesis MethodStarting MaterialKey ReagentsAdvantagesChallenges
Direct Bromination5-amino-2-methyl-3-nitropyridineBromine or NBS, catalystStraightforward reactionControl of selectivity
Methylation5-bromo-2-chloro-3-nitropyridineMethyl iodide, baseSelective functionalizationRequires pre-brominated starting material
Industrial ProcessDiethyl malonate, 5-nitryl-2-chloropyridineAlkali metals, Pd/C catalystSuitable for large-scale productionMulti-step process

Applications

5-Bromo-2-methyl-3-nitropyridine has found numerous applications across various scientific and industrial fields due to its versatile reactivity and structural features.

Synthetic Chemistry

Research Findings

Recent scientific investigations have revealed several important findings regarding 5-Bromo-2-methyl-3-nitropyridine and its derivatives.

Material Properties Enhancement

Studies have shown that incorporating nitropyridine derivatives like 5-Bromo-2-methyl-3-nitropyridine into polymer matrices can significantly enhance thermal stability and mechanical properties. This finding has important implications for developing advanced materials with improved performance characteristics for industrial applications.

Pharmaceutical Development

Research has indicated that derivatives of this compound may have potential applications in pain management through inhibition of specific biological targets such as transient receptor potential channels. This positions the compound as a valuable starting point for developing new analgesics and other therapeutic agents.

Synthetic Methodology

A study highlighted the synthesis of new 2-methyl- and 2-arylvinyl-3-nitropyridines, demonstrating that 5-bromo derivatives can undergo selective substitutions with thiols under mild conditions. This reaction pathway is valuable for creating compounds with tailored properties for medicinal applications.

Table 2: Research Applications of 5-Bromo-2-methyl-3-nitropyridine

Research AreaKey FindingsPotential Impact
Material ScienceEnhanced thermal stability and mechanical properties in polymer matricesDevelopment of advanced materials with improved durability
Pharmaceutical ResearchInhibition of specific biological targets related to pain sensationNew approaches for pain management therapies
Synthetic ChemistrySelective substitution reactions under mild conditionsMore efficient pathways for drug synthesis
Agrochemical DevelopmentEffective pest management propertiesImproved crop protection solutions

Comparison with Similar Compounds

Understanding the similarities and differences between 5-Bromo-2-methyl-3-nitropyridine and related compounds provides valuable insights into its unique properties and applications.

Structural Analogs

Several structural analogs of 5-Bromo-2-methyl-3-nitropyridine exist, including:

  • 5-Bromo-2-methyl-3-nitro-pyridin-4-ol: Contains an additional hydroxyl group at the 4-position

  • 5-Bromo-2-chloro-3-nitropyridine: Contains a chlorine atom instead of a methyl group at the 2-position

  • 5-Bromo-3-nitropyridine-2-carbonitrile: Contains a cyano group instead of a methyl group at the 2-position

Comparative Reactivity

The methyl group at the 2-position of 5-Bromo-2-methyl-3-nitropyridine influences its reactivity and biological activity compared to its analogs. The methyl group affects the compound's lipophilicity and steric properties, making it a valuable intermediate in the synthesis of specific pharmaceuticals and agrochemicals. The presence of the bromine atom at the 5-position allows for selective functionalization through various coupling reactions.

Functional Transformations

5-Bromo-2-methyl-3-nitropyridine can undergo various functional transformations. For example, it can be subjected to hydroxylation to introduce a hydroxyl group at the 4-position, leading to 5-Bromo-2-methyl-3-nitro-pyridin-4-ol. This versatility in functional group manipulation makes it particularly valuable in synthetic chemistry.

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